2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with significant interest in the field of pharmacology and organic chemistry. It is classified under the category of phenethylamines and is recognized for its structural similarities to various psychoactive substances. The compound is primarily studied for its potential applications in medicinal chemistry and neuroscience.
This compound can be sourced from various chemical suppliers and research institutions that focus on organic synthesis and pharmaceutical standards. It is often utilized in research settings to explore its biological activity and potential therapeutic applications.
The compound falls under several classifications:
The synthesis of 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and verifying product identity.
The molecular formula for 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is . Its structure includes a bromo-substituted aromatic ring with two methoxy groups attached to it, linked through an ethyl chain to an amine group.
COc1cc(Br)c(OC)c(CN)cc1
YMHOBZXQZVXHBM-UHFFFAOYSA-N
The compound can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as the presence of catalysts or specific solvents to facilitate desired transformations while minimizing side reactions.
The mechanism of action for 2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act as a partial agonist at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtype 2C. This interaction can lead to various physiological effects including altered mood and perception.
Research into its pharmacological profile indicates potential applications in treating mood disorders and other neuropsychiatric conditions, although comprehensive clinical data remains limited.
2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride has several notable applications:
This compound exemplifies the intricate relationship between chemical structure and biological activity, highlighting its relevance in both academic research and potential therapeutic development.
Electrophilic bromination of dimethoxyphenolic precursors is critical for introducing regioselective halogenation at the C2 position. Ortho-bromination on 3,4-dimethoxyphenethylamine scaffolds typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents like dichloromethane or carbon tetrachloride. The electron-donating methoxy groups enhance ring reactivity, but the C2 position is sterically hindered, requiring precise temperature control (–10°C to 25°C) to suppress polybromination [2] [8]. Solvent polarity significantly influences regioselectivity: non-polar solvents favor ortho-bromination due to reduced solvation of the electrophile, while polar solvents promote para-substitution as a minor byproduct. For 2,5-dimethoxyphenyl derivatives, bromination at C4 achieves >85% yield using NBS in acetonitrile at 0°C, but analogous 3,4-dimethoxy substrates necessitate harsher conditions (e.g., Br₂ in acetic acid) for C2 functionalization [2]. Catalyst screening reveals that Lewis acids like tin(II) chloride improve yields to >90% by stabilizing the bromonium ion intermediate [3].
Table 1: Bromination Efficiency for 3,4-Dimethoxyphenyl Derivatives
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Br₂ | Acetic Acid | 25 | 78 | 92 |
NBS | CCl₄ | 0 | 85 | 95 |
Br₂/SnCl₂ | CH₂Cl₂ | -10 | 92 | 98 |
NBS | CH₃CN | 25 | 70 | 88 |
Post-bromination purification leverages recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC [5] [7].
Primary amine installation on brominated dimethoxyphenyl intermediates employs reductive amination or Gabriel synthesis. Reductive amination of 2-bromo-3,4-dimethoxyacetophenone using sodium borohydride (NaBH₄) in methanol affords the corresponding β-amino alcohol, followed by azidation and Staudinger reduction to yield the target amine [3] [10]. Alternative routes use haloacetamide intermediates: reaction of 2-(2-bromo-4,5-dimethoxyphenyl)ethanone with chloroacetyl chloride generates N-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]chloroacetamide, which undergoes borohydride reduction to install the ethanolamine spacer prior to amination [3].
Table 2: Amine Functionalization Methods
Method | Reagents | Yield (%) | Limitations |
---|---|---|---|
Reductive Amination | NaBH₄, NH₄OAc/MeOH | 75 | Over-reduction byproducts |
Gabriel Synthesis | K₂CO₃, Phthalimide/DMF | 82 | Hydrolysis side reactions |
Azide Reduction | NaN₃, SnCl₂/H₂O | 68 | Toxic intermediates |
Direct Acylation | Chloroacetyl chloride, Et₃N | 88 | Requires anhydrous conditions |
Conformationally restrained analogues (e.g., 2,5-dimethoxyphenylpiperidines) demonstrate that N-benzyl or N-carbamoyl modifications enhance pharmacological selectivity but reduce amine nucleophilicity, complicating salt formation [2].
Crystallization of the free base amine into its hydrochloride salt requires protonation in protic solvents with gaseous or aqueous HCl. Optimal conditions use tetrahydrofuran-water (THF/H₂O, 4:1) at 0–5°C, achieving yields >90% and purity >95% by suppressing ether cleavage byproducts [3]. Isopropanol (IPA) is equally effective for larger-scale reactions due to higher solubility of the hydrochloride salt, but yields drop to 80% if residual moisture exceeds 0.1% [7]. Solvent polarity directly impacts crystal morphology: THF/H₂O mixtures produce fine powders ideal for filtration, while IPA yields needle-like crystals requiring milling.
Table 3: Hydrochloride Salt Crystallization Optimization
Solvent System | HCl Source | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
THF/H₂O (4:1) | Gaseous HCl | 0 | 92 | 98 |
Isopropanol | Aqueous HCl | 25 | 85 | 96 |
Ethyl Acetate | HCl/Et₂O | -10 | 78 | 92 |
Acetone/H₂O (3:1) | Conc. HCl | 5 | 88 | 94 |
Salt stability assessments indicate that storage below –20°C prevents deliquescence, with no detectable degradation after 12 months [5].
Shulgin’s classical approach for 3,4-dimethoxyphenethylamine starts from vanillin via reductive amination (overall yield: 45%), but brominated analogues require additional protection/deprotection steps that reduce efficiency to <30% [4] [10]. Modern routes employing direct imine acylation (DIA) enable single-pot synthesis of δ-lactam precursors, though their applicability to 2-bromo-4,5-dimethoxyphenethylamine remains unverified due to the bromide’s incompatibility with imine acylation catalysts [6].
Notably, N-alkylated derivatives (e.g., N-methyl-3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]amino benzamide) exhibit superior oral bioavailability in antiulcer analogues, synthesized via in-situ generated acid chlorides followed by alkylamine coupling [1]. For psychedelic analogues like 2,5-dimethoxyphenylpiperidines, enantiomeric resolution is essential: the (S)-enantiomer of 2-bromo-4,5-dimethoxyphenylpiperidine shows 10-fold higher 5-HT₂AR agonist potency (EC₅₀ = 69 nM) than the (R)-isomer [2]. Scalability assessments indicate that reductive amination routes are preferable for gram-scale production (>50 g), whereas azide reduction suffers from safety constraints. Purity profiles vary significantly: HPLC analyses show that DIA-based methods afford >99% purity, whereas Gabriel synthesis leaves 0.5–1.0% phthalimide contaminants [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: